molecular formula C7H10FN3S B13272927 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol

5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13272927
M. Wt: 187.24 g/mol
InChI Key: OFGKKOUSLVFYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a cyclopropyl group, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-fluoroethyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.

Scientific Research Applications

5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol lies in its combination of a cyclopropyl group, a fluoroethyl group, and a triazole ring. This combination imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H10FN3S

Molecular Weight

187.24 g/mol

IUPAC Name

3-cyclopropyl-4-(2-fluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H10FN3S/c8-3-4-11-6(5-1-2-5)9-10-7(11)12/h5H,1-4H2,(H,10,12)

InChI Key

OFGKKOUSLVFYME-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=S)N2CCF

Origin of Product

United States

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